(2-Ethoxyphenyl)hydrazine hydrochloride

Descripción general

Descripción

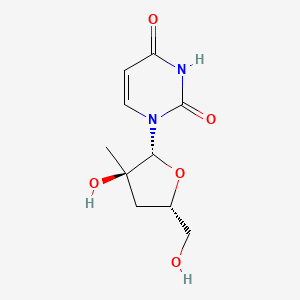

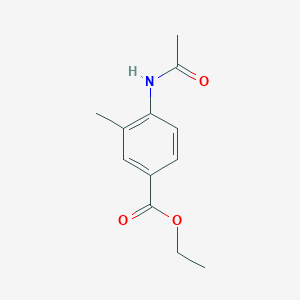

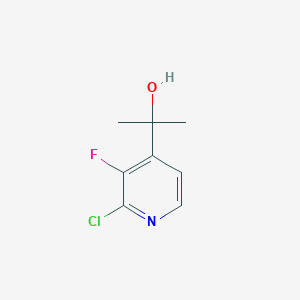

“(2-Ethoxyphenyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C8H12N2O.ClH and a molecular weight of 188.66 .

Synthesis Analysis

A developed process for the synthesis of 2-ethyl phenyl hydrazine hydrochloride, a key starting material for 7-ethyl tryptophol, starts from commercially available 2-ethylaniline . The process involves preparing a diazonium salt of aniline using HCl and sodium nitrite at lower temperatures, then reducing the diazonium salt with sodium sulfite and Cons. H^sub 2SOsub 4^ within 92% yield . This method is easy, inexpensive, and yields pure solid without purification .Molecular Structure Analysis

The molecular structure of “(2-Ethoxyphenyl)hydrazine hydrochloride” can be represented by the linear formula: C8H12N2O.ClH .Chemical Reactions Analysis

Hydrazines, such as “(2-Ethoxyphenyl)hydrazine hydrochloride”, can be converted to the corresponding alkane by reaction with base and heat . This is part of a general method for converting aldehydes and ketones into alkanes, known as the Wolff-Kishner Reduction .Physical And Chemical Properties Analysis

“(2-Ethoxyphenyl)hydrazine hydrochloride” is a chemical compound with a molecular weight of 188.65 . It is stored under refrigerated conditions .Aplicaciones Científicas De Investigación

I have conducted a search for the scientific research applications of “(2-Ethoxyphenyl)hydrazine hydrochloride”, but the available information is quite limited. The compound is mentioned as a biochemical for proteomics research and as a key intermediate in the synthesis of other compounds, such as 7-ethyl tryptophol, which has been used in clinical trials related to osteoarthritis in dogs .

Safety and Hazards

Direcciones Futuras

The key intermediate for the preparation of 7-ethyl tryptophol is 2-ethyl phenyl hydrazine hydrochloride . A recent clinical trial demonstrated that etodolac, a nonsteroidal anti-inflammatory drug (NSAID) for which 2-ethyl phenyl hydrazine hydrochloride is a key intermediate, was effective in improving rear limb function in dogs with chronic osteoarthritis secondary to hip dysplasia . This suggests potential future directions in the medical and veterinary fields.

Relevant Papers The paper titled “A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL” provides a detailed process for the synthesis of 2-ethyl phenyl hydrazine hydrochloride . Another paper titled “A optimized process for the synthesis of a key starting material for …” discusses the synthesis of 7-ethyltryptophol, for which 2-ethyl phenyl hydrazine hydrochloride is a key intermediate .

Mecanismo De Acción

- The primary target of (2-Ethoxyphenyl)hydrazine hydrochloride is not explicitly mentioned in the available literature. However, it is classified as an antihypertensive agent used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .

Target of Action

Pharmacokinetics

Propiedades

IUPAC Name |

(2-ethoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-2-11-8-6-4-3-5-7(8)10-9;/h3-6,10H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMLIESUALCWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

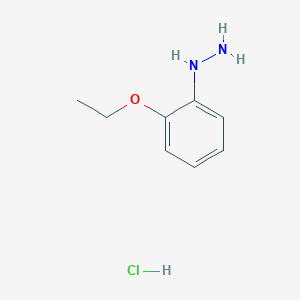

Canonical SMILES |

CCOC1=CC=CC=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B1644426.png)